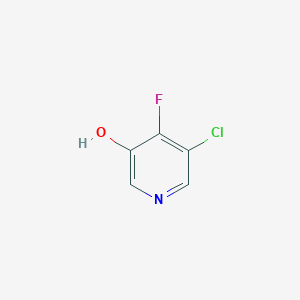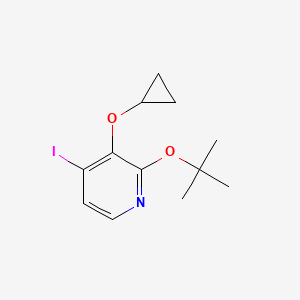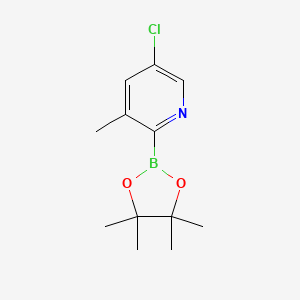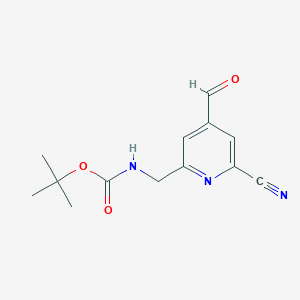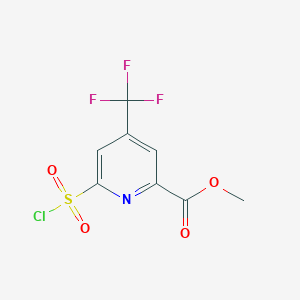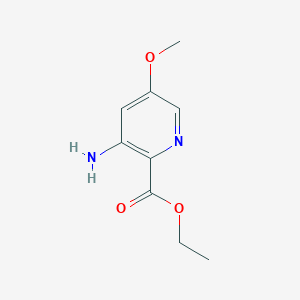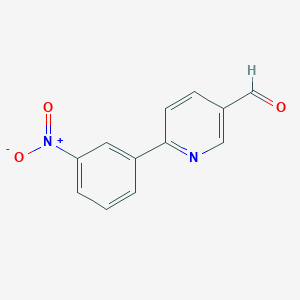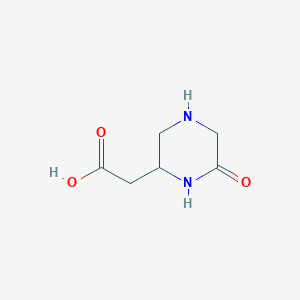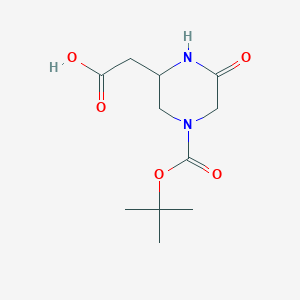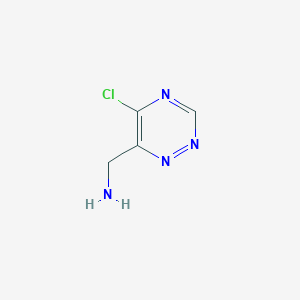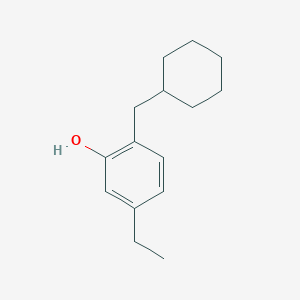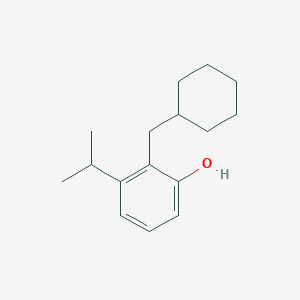
2-(Cyclohexylmethyl)-3-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)-3-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and an isopropyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-isopropylphenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. Another approach involves the Friedel-Crafts alkylation of phenol with cyclohexylmethyl chloride using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques. The choice of catalysts and reaction conditions is crucial to ensure efficient production and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethyl)-3-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl-3-isopropylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexylmethyl-3-isopropylcyclohexanol.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethyl)-3-isopropylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethyl)-3-isopropylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The cyclohexylmethyl and isopropyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclohexylmethyl)-4-isopropylphenol: Similar structure but with the isopropyl group at a different position on the phenol ring.
2-(Cyclohexylmethyl)-3-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
2-(Cyclohexylmethyl)-3-tert-butylphenol: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
2-(Cyclohexylmethyl)-3-isopropylphenol is unique due to the specific positioning of the cyclohexylmethyl and isopropyl groups on the phenol ring
Propiedades
Fórmula molecular |
C16H24O |
|---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-3-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)14-9-6-10-16(17)15(14)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3 |
Clave InChI |
AIZDRVGMKVIMRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)O)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


